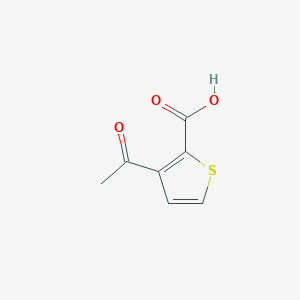

3-Acetylthiophene-2-carboxylic acid

Descripción

BenchChem offers high-quality 3-Acetylthiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetylthiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-acetylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3S/c1-4(8)5-2-3-11-6(5)7(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVIOEXFJFFVID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(SC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356012 | |

| Record name | 3-acetylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13657-90-4 | |

| Record name | 3-acetylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Acetylthiophene-2-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction: Unveiling a Key Heterocyclic Building Block

3-Acetylthiophene-2-carboxylic acid is a bifunctional heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and organic synthesis. Its rigid thiophene scaffold, coupled with the versatile reactivity of its acetyl and carboxylic acid moieties, establishes it as a valuable intermediate in the construction of complex molecular architectures. The strategic positioning of these functional groups allows for a diverse range of chemical transformations, making it a prized asset for researchers and drug development professionals aiming to synthesize novel therapeutic agents. The thiophene ring itself is a well-recognized "privileged structure" in medicinal chemistry, known for its ability to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide provides an in-depth exploration of 3-acetylthiophene-2-carboxylic acid, from its fundamental properties to its synthesis and critical role in the development of pharmaceuticals.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic characteristics of 3-Acetylthiophene-2-carboxylic acid is fundamental to its application in research and development. These properties dictate its behavior in chemical reactions and provide the necessary fingerprints for its identification and characterization.

Molecular Identity and Properties

The foundational attributes of 3-Acetylthiophene-2-carboxylic acid are summarized in the table below, providing a quick reference for key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆O₃S | [1][2][3] |

| Molecular Weight | 170.19 g/mol | [1] |

| IUPAC Name | 3-acetylthiophene-2-carboxylic acid | [1] |

| CAS Number | 13657-90-4 | [1][3] |

| Monoisotopic Mass | 170.00376522 Da | [1][2] |

Spectroscopic Signature

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the thiophene ring, the methyl protons of the acetyl group, and the acidic proton of the carboxylic acid. The thiophene protons will appear as doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the adjacent substituents. The methyl protons will present as a singlet, typically downfield due to the proximity of the carbonyl group. The carboxylic acid proton will be a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbonyl carbons of the acetyl and carboxylic acid groups will be found in the highly deshielded region of the spectrum. The four carbons of the thiophene ring will have chemical shifts indicative of an aromatic system, with variations based on their substitution. The methyl carbon of the acetyl group will appear in the aliphatic region.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone and the carboxylic acid. The carboxylic acid will also exhibit a broad O-H stretching band. Key expected vibrational frequencies include:

-

C=O Stretch (Carboxylic Acid): Approximately 1720-1730 cm⁻¹

-

C=O Stretch (Acetyl Ketone): Approximately 1660-1670 cm⁻¹

-

O-H Stretch (Carboxylic Acid): A broad band in the range of 2500-3300 cm⁻¹

Mass Spectrometry (MS):

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of key functional groups, such as the methyl group from the acetyl moiety or the hydroxyl group from the carboxylic acid.

Strategic Synthesis and Chemical Reactivity

The synthesis of 3-Acetylthiophene-2-carboxylic acid requires a strategic approach due to the specific substitution pattern on the thiophene ring. Direct acylation of thiophene typically favors the 2- and 5-positions, making the introduction of an acetyl group at the 3-position more challenging.

Synthetic Pathways

A plausible and efficient synthetic route to 3-Acetylthiophene-2-carboxylic acid involves a multi-step process, which is outlined in the workflow below. This approach leverages known transformations of thiophene derivatives to achieve the desired substitution pattern.

Caption: Synthetic workflow for 3-Acetylthiophene-2-carboxylic acid.

Causality Behind Experimental Choices:

-

Synthesis of 3-Acetylthiophene: The challenge of direct 3-acylation is circumvented by first introducing an ethyl group at the 3-position via a Grignard coupling reaction with 3-bromothiophene, a readily available starting material.[4] The subsequent oxidation of the ethyl group to an acetyl group is a reliable transformation.[4]

-

Directed Ortho-Metalation: The presence of the acetyl group at the 3-position directs the deprotonation by a strong base, such as n-butyllithium, to the adjacent 2-position. This is a classic example of a directed ortho-metalation reaction, where a substituent directs the metalation to a neighboring position.

-

Carboxylation: The resulting lithiated intermediate is a potent nucleophile that readily reacts with an electrophile like carbon dioxide (often from dry ice) to form the carboxylate salt. Subsequent acidification yields the final product, 3-Acetylthiophene-2-carboxylic acid.

Reactivity Profile

The dual functionality of 3-Acetylthiophene-2-carboxylic acid provides a rich landscape for further chemical modifications.

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, and reduction to an alcohol. These reactions are pivotal for incorporating the thiophene scaffold into larger molecules, a common strategy in drug design.

-

Acetyl Group: The ketone of the acetyl group is susceptible to nucleophilic addition, condensation reactions, and can be oxidized or reduced. This functionality allows for the extension of the carbon skeleton or the introduction of new functional groups.

-

Thiophene Ring: The thiophene ring can participate in electrophilic substitution reactions. The existing substituents will direct incoming electrophiles to specific positions on the ring, enabling further functionalization.

Significance in Drug Development and Medicinal Chemistry

Thiophene-containing compounds are prevalent in a wide array of pharmaceuticals due to their favorable biological and physicochemical properties. 3-Acetylthiophene-2-carboxylic acid serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Role as a Pharmaceutical Intermediate:

The inherent reactivity of its functional groups makes 3-Acetylthiophene-2-carboxylic acid a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs. For instance, derivatives of this molecule are investigated for their potential as kinase inhibitors, a major class of cancer therapeutics.[5] The thiophene moiety is a key structural feature in many approved drugs, and intermediates like 3-Acetylthiophene-2-carboxylic acid provide an efficient route to novel analogues with potentially improved efficacy and safety profiles.

Experimental Protocols

The following are generalized protocols for key transformations involving thiophene derivatives, illustrating the practical application of the synthetic strategies discussed.

Protocol 1: Synthesis of 2-Acetylthiophene (Illustrative Friedel-Crafts Acylation)

This protocol describes the synthesis of the isomer, 2-acetylthiophene, to illustrate a common acylation method.

-

Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, dissolve thiophene and acetyl chloride in a dry solvent like benzene.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Catalyst Addition: Slowly add a Lewis acid catalyst, such as stannic chloride, dropwise while maintaining the low temperature.

-

Reaction: After the addition is complete, remove the cooling bath and stir the mixture for an additional hour at room temperature.

-

Workup: Hydrolyze the reaction mixture by the slow addition of a dilute acid solution. Separate the organic layer, wash with water, and dry over an anhydrous drying agent.

-

Purification: Remove the solvent by distillation and purify the resulting 2-acetylthiophene by vacuum distillation.

Protocol 2: General Procedure for Esterification of a Carboxylic Acid

-

Reaction Setup: Dissolve the carboxylic acid (e.g., 3-Acetylthiophene-2-carboxylic acid) in an excess of the desired alcohol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heating: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Purification: Dry the organic layer and remove the solvent to yield the ester, which can be further purified by chromatography or distillation if necessary.

Conclusion

3-Acetylthiophene-2-carboxylic acid stands out as a heterocyclic compound of significant value to the scientific research community. Its unique combination of a thiophene core with strategically placed acetyl and carboxylic acid functional groups provides a versatile platform for the synthesis of complex molecules. A deep understanding of its physicochemical properties, spectroscopic signatures, and reactivity is crucial for leveraging its full potential as a key intermediate in the development of novel pharmaceuticals and other advanced materials. As the demand for innovative therapeutic agents continues to grow, the importance of versatile building blocks like 3-Acetylthiophene-2-carboxylic acid in driving progress in drug discovery is undeniable.

References

-

PubChem. 3-Acetylthiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

ChemSrc. 3-acetylthiophene-2-carboxylic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 5-Acetyl-3-methyl-2-thiophenecarboxylic Acid in Organic Synthesis. [Link]

- Google Patents.

-

PubChemLite. 3-acetylthiophene-2-carboxylic acid (C7H6O3S). [Link]

Sources

- 1. 3-Acetylthiophene-2-carboxylic acid | C7H6O3S | CID 818927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3-acetylthiophene-2-carboxylic acid (C7H6O3S) [pubchemlite.lcsb.uni.lu]

- 3. 3-acetylthiophene-2-carboxylic acid | CAS#:13657-90-4 | Chemsrc [chemsrc.com]

- 4. CN102690255B - Preparation method of 3-acetylthiophene - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of 3-Acetylthiophene-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-acetylthiophene-2-carboxylic acid, a valuable heterocyclic building block for researchers, scientists, and professionals in drug development. Due to the inherent electronic properties of the thiophene ring, direct acylation at the 3-position is challenging, necessitating multi-step strategies. This document details the most viable synthetic routes, focusing on the strategic introduction of the acetyl and carboxylic acid functionalities onto the thiophene scaffold. Each pathway is discussed with in-depth mechanistic insights, causality behind experimental choices, and detailed, field-proven protocols. The guide also includes a comparative analysis of the presented strategies, characterization data for the target molecule, and visual diagrams of the reaction pathways to facilitate a deeper understanding.

Introduction: The Challenge of 3-Substitution on the Thiophene Ring

The thiophene ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution.[1] However, this reactivity is highly regioselective, with a strong preference for substitution at the 2- and 5-positions (the α-positions) due to the superior stabilization of the cationic intermediate by the sulfur atom.[2] This inherent electronic bias makes the direct synthesis of 3-substituted thiophenes, and particularly 3-acetylthiophene-2-carboxylic acid, a non-trivial synthetic challenge.[3]

Direct Friedel-Crafts acylation of thiophene or thiophene-2-carboxylic acid overwhelmingly yields the 2-acetyl or 5-acetyl derivatives, respectively.[4] Therefore, successful synthesis of the target molecule hinges on strategic approaches that either start with a pre-functionalized 3-substituted thiophene or employ ring-construction methods that yield the desired substitution pattern. This guide will focus on the most practical and scientifically sound multi-step pathway: the synthesis of 3-acetylthiophene as a key intermediate, followed by the selective introduction of a carboxylic acid group at the 2-position.

Primary Synthetic Pathway: A Two-Stage Approach

The most logical and experimentally validated approach to 3-acetylthiophene-2-carboxylic acid involves a two-stage process:

-

Stage 1: Synthesis of 3-Acetylthiophene. This stage focuses on introducing the acetyl group at the 3-position of the thiophene ring, typically starting from 3-bromothiophene.

-

Stage 2: Carboxylation of 3-Acetylthiophene. This stage involves the selective introduction of a carboxylic acid group at the 2-position of the 3-acetylthiophene intermediate.

The following sections will provide a detailed exploration of the methodologies for each stage.

Stage 1: Synthesis of 3-Acetylthiophene

Two primary methods have proven effective for the synthesis of 3-acetylthiophene from 3-bromothiophene: the Grignard coupling/oxidation pathway and the direct lithiation/acetylation pathway.

This two-step method involves the formation of 3-ethylthiophene via a nickel-catalyzed cross-coupling reaction, followed by oxidation of the ethyl group to an acetyl group.[3][5]

Mechanism:

The first step is a Kumada coupling reaction. A Grignard reagent, ethylmagnesium bromide, is formed and then coupled with 3-bromothiophene in the presence of a nickel catalyst, typically bis(triphenylphosphine)nickel(II) dichloride.[3] The catalytic cycle involves oxidative addition of the nickel(0) species to the C-Br bond, transmetalation with the Grignard reagent, and reductive elimination to yield 3-ethylthiophene.

The second step is the oxidation of the ethyl side chain. Potassium permanganate in the presence of magnesium nitrate is an effective oxidizing agent for this transformation, converting the benzylic methylene group to a ketone.[5]

Workflow Diagram:

Caption: Synthesis of 3-Acetylthiophene via Grignard Coupling and Oxidation.

Experimental Protocol (Adapted from CN102690255B): [3]

Step 1: Synthesis of 3-Ethylthiophene

-

To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add 3-bromothiophene (1.0 eq) and bis(triphenylphosphine)nickel(II) dichloride (0.01-0.015 eq).

-

Add anhydrous diethyl ether to the flask.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of ethylmagnesium bromide (1.1 eq) in diethyl ether dropwise via the dropping funnel, maintaining a gentle reflux.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours.

-

Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 3-ethylthiophene by vacuum distillation.

Step 2: Synthesis of 3-Acetylthiophene

-

In a round-bottom flask, dissolve the purified 3-ethylthiophene (1.0 eq) in a magnesium nitrate solution.

-

Heat the mixture with stirring and add potassium permanganate powder (1.6 eq) in portions.

-

After the addition is complete, continue stirring and heat the reaction mixture to 90°C.

-

Hot filter the reaction mixture to remove the manganese dioxide precipitate, washing the precipitate with boiling water.

-

Combine the filtrates and cool to allow the product to precipitate.

-

Collect the solid by filtration and dry under reduced pressure to obtain 3-acetylthiophene.

This method offers a more direct route to 3-acetylthiophene by first converting 3-bromothiophene to its organolithium derivative, which then reacts with an acetylating agent.[5]

Mechanism:

This reaction proceeds via a halogen-metal exchange. 3-Bromothiophene is treated with a strong organolithium base, typically n-butyllithium, at low temperatures (-78°C) to form 3-thienyllithium. This highly nucleophilic species then reacts with an acetylating agent, such as acetic anhydride, in an addition-elimination reaction to form the desired ketone.

Workflow Diagram:

Caption: Synthesis of 3-Acetylthiophene via Lithiation and Acetylation.

Experimental Protocol: [5]

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere, add 3-bromothiophene (1.0 eq).

-

Add anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70°C.

-

Stir the resulting mixture at -78°C for 1 hour to ensure complete formation of 3-thienyllithium.

-

Slowly add acetic anhydride (1.2 eq) dropwise to the solution at -78°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Cool the reaction mixture in an ice bath and carefully quench with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Stage 2: Selective Carboxylation of 3-Acetylthiophene

The key to the successful synthesis of 3-acetylthiophene-2-carboxylic acid lies in the selective deprotonation of the 2-position of 3-acetylthiophene, followed by quenching with carbon dioxide. This is an example of directed ortho-metalation, where the acetyl group directs the lithiation to the adjacent position.[6]

Mechanism:

The electron-withdrawing nature of the acetyl group at the 3-position increases the acidity of the proton at the 2-position.[7] Treatment with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperature will selectively remove this proton, forming a 2-lithiated intermediate. This powerful nucleophile will then readily attack the electrophilic carbon of carbon dioxide (dry ice) to form a lithium carboxylate salt.[8] Subsequent acidic workup protonates the carboxylate to yield the final product, 3-acetylthiophene-2-carboxylic acid.

Workflow Diagram:

Caption: Synthesis of the Target Molecule via Directed Ortho-Metalation.

Proposed Experimental Protocol:

-

Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous THF by adding n-butyllithium to a solution of diisopropylamine at -78°C under an inert atmosphere.

-

In a separate flame-dried flask under an inert atmosphere, dissolve 3-acetylthiophene (1.0 eq) in anhydrous THF.

-

Cool the 3-acetylthiophene solution to -78°C.

-

Slowly add the freshly prepared LDA solution to the 3-acetylthiophene solution, maintaining the temperature at -78°C.

-

Stir the mixture at -78°C for 1-2 hours to ensure complete deprotonation.

-

Quench the reaction by adding an excess of freshly crushed dry ice in one portion.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Once the excess CO₂ has sublimed, add water to the reaction mixture.

-

Separate the aqueous layer and wash the organic layer with water.

-

Combine the aqueous layers and acidify with dilute HCl until a precipitate forms.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-acetylthiophene-2-carboxylic acid.

-

Purify the product by recrystallization.

Alternative Ring-Construction Strategies

While the multi-step approach is the most common, it is theoretically possible to construct the thiophene ring with the desired substitution pattern already in place using classical named reactions. However, these often require more complex starting materials.

-

Fiesselmann Thiophene Synthesis: This method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters to form 3-hydroxy-2-thiophenecarboxylic acid derivatives.[9][10] Subsequent oxidation of the hydroxyl group would be necessary.

-

Gewald Aminothiophene Synthesis: This reaction can produce 2-amino-3-acetylthiophenes from a ketone, a cyanoester, and sulfur.[11][12] This would require a subsequent deamination and introduction of the carboxylic acid group.

-

Hinsberg Thiophene Synthesis: This involves the condensation of an α-diketone with diethyl thiodiglycolate.[13] To obtain the desired product, a specifically substituted α-diketone would be required.

These methods are generally less direct for this specific target molecule compared to the functionalization of a pre-formed thiophene ring.

Comparison of Synthetic Strategies

| Strategy | Starting Materials | Key Steps | Advantages | Disadvantages |

| Grignard Coupling/Oxidation & Carboxylation | 3-Bromothiophene, Ethyl Bromide, CO₂ | Grignard formation, Ni-catalyzed coupling, Oxidation, Lithiation, Carboxylation | Well-established initial steps, reliable for producing 3-acetylthiophene. | Multi-step, requires handling of Grignard reagents and strong oxidizing agents. |

| Lithiation/Acetylation & Carboxylation | 3-Bromothiophene, Acetic Anhydride, CO₂ | Halogen-metal exchange, Acetylation, Lithiation, Carboxylation | More direct route to 3-acetylthiophene. | Requires cryogenic temperatures and handling of pyrophoric n-butyllithium. |

| Fiesselmann Synthesis | α,β-acetylenic ester, Thioglycolic acid derivative | Condensation, Cyclization, Oxidation | Builds the core ring structure. | Requires specific and potentially complex starting materials; subsequent oxidation step needed. |

Characterization of 3-Acetylthiophene-2-carboxylic Acid

Validation of the final product is crucial. The following data can be used for the identification and purity assessment of 3-acetylthiophene-2-carboxylic acid.[14][15]

| Property | Value |

| Molecular Formula | C₇H₆O₃S |

| Molecular Weight | 170.19 g/mol |

| Appearance | Solid |

| CAS Number | 13657-90-4 |

Spectroscopic Data:

-

¹H NMR: The spectrum would be expected to show a singlet for the acetyl protons, two doublets for the thiophene ring protons, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Characteristic signals would include those for the two carbonyl carbons (acetyl and carboxylic acid), and four distinct signals for the thiophene ring carbons.

-

IR Spectroscopy: Key absorptions would be observed for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and the C=O stretch of the ketone.

Conclusion

The synthesis of 3-acetylthiophene-2-carboxylic acid is a challenging yet achievable goal for the synthetic chemist. The most practical and well-supported pathway involves a multi-step sequence starting from 3-bromothiophene. The initial formation of 3-acetylthiophene, either through a Grignard coupling/oxidation route or a more direct lithiation/acetylation, provides a key intermediate. The subsequent directed ortho-metalation of 3-acetylthiophene followed by carboxylation offers a regioselective method to install the final carboxylic acid functionality. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis of this valuable heterocyclic compound, empowering further research and development in medicinal chemistry and materials science.

References

- Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review.

-

Fiesselmann, H. (1950s). Fiesselmann thiophene synthesis. Wikiwand. Available at: [Link]

-

PubChem. (n.d.). 3-Acetylthiophene-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 3-Acetylthiophene-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

- Zhang, et al. (n.d.).

-

ResearchGate. (n.d.). Hinsberg synthesis of thiophenes. Available at: [Link]

-

PubChemLite. (n.d.). 3-acetylthiophene-2-carboxylic acid (C7H6O3S). Available at: [Link]

- Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review.

-

ResearchGate. (n.d.). Hinsberg synthesis of thiophene derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Fiesselmann thiophene synthesis | Request PDF. Available at: [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Available at: [Link]

- ACS Publications. (2024).

- Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene.

- American Chemical Society. (2025).

-

MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Available at: [Link]

-

Chemistry Steps. (n.d.). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Available at: [Link]

- Pearson. (2024). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained.

-

Wikipedia. (n.d.). Gewald reaction. Available at: [Link]

- Andrew G. Myers Research Group. (n.d.).

-

ResearchGate. (2025). Selective Metalation of Thiophene and Thiazole Rings with Magnesium Amide Base | Request PDF. Available at: [Link]

- Smolecule. (n.d.). Buy 2-acetylthiophene-3-carboxylic Acid | 30006-04-3.

- Oregon State University. (n.d.).

- Semantic Scholar. (n.d.).

- ACS Publications. (2024).

- Google Patents. (n.d.). CN102690255B - Preparation method of 3-acetylthiophene.

- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.

- MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.

- Supporting Information. (n.d.).

-

PubMed. (2002). Regioselective lithiation and functionalization of 3-(benzyloxy)isothiazole: application to the synthesis of thioibotenic acid. National Center for Biotechnology Information. Available at: [Link]

- YouTube. (2019). 10.06 Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds.

- Google Patents. (n.d.). EP2298756A1 - Method for producing 3-methyl-2-thiophenecarboxylic acid.

- Chemistry LibreTexts. (2022). 21.

- Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.

-

ResearchGate. (2025). Synthesis of Functionalized (2-Thienylcarbonyl)thiazoles and 4-(2-Thienyl)pyridines by Reaction of (2-Thienylcarbonyl)thioacetanilides and their Enamine Derivatives | Request PDF. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sci-hub.st [sci-hub.st]

- 3. CN102690255B - Preparation method of 3-acetylthiophene - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 7. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]

- 9. chem.cmu.edu [chem.cmu.edu]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 3-Acetylthiophene-2-carboxylic acid | C7H6O3S | CID 818927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. PubChemLite - 3-acetylthiophene-2-carboxylic acid (C7H6O3S) [pubchemlite.lcsb.uni.lu]

Solubility Profile of 3-Acetylthiophene-2-carboxylic Acid in Organic Solvents: A Guide to Prediction, Measurement, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetylthiophene-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a key building block for complex molecular architectures. A comprehensive understanding of its solubility in organic solvents is fundamental for its synthesis, purification, formulation, and overall application. This technical guide provides a framework for understanding and determining the solubility of this compound. In the absence of extensive published quantitative data, this document focuses on predicting solubility based on physicochemical principles and provides a robust, field-proven experimental protocol for its precise measurement. We will explore the theoretical underpinnings of solute-solvent interactions, present a predicted solubility profile, and offer a detailed, self-validating methodology for empirical determination, enabling researchers to make informed decisions in their work.

Introduction: The Significance of 3-Acetylthiophene-2-carboxylic Acid

3-Acetylthiophene-2-carboxylic acid (ATC) is a bifunctional molecule featuring a thiophene ring, a carboxylic acid group, and an acetyl group. This unique combination of functional groups makes it a versatile intermediate in the synthesis of novel pharmaceutical agents and functional materials. The thiophene core is a well-established bioisostere for the benzene ring in drug design, often improving metabolic stability and potency. The carboxylic acid and acetyl moieties provide reactive handles for a wide range of chemical transformations.

Optimizing any process involving ATC, from reaction engineering to final product formulation, is critically dependent on solvent selection. Poor solvent choice can lead to low reaction yields, difficult purifications, and unstable formulations. Therefore, a deep understanding of its solubility is not merely academic but a practical necessity.

Table 1: Physicochemical Properties of 3-Acetylthiophene-2-carboxylic Acid

| Property | Value | Source |

| Molecular Formula | C₇H₆O₃S | PubChem[1] |

| Molecular Weight | 170.19 g/mol | PubChem[1] |

| IUPAC Name | 3-acetylthiophene-2-carboxylic acid | PubChem[1] |

| CAS Number | 13657-90-4 | PubChem[1] |

| SMILES | CC(=O)C1=C(SC=C1)C(=O)O | PubChem[1] |

| Calculated LogP | 1.64890 | ChemSrc[2] |

| Hazards | Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation. | PubChem[1] |

Theoretical Principles: Predicting Solubility from Molecular Structure

The solubility of a solid in a liquid solvent is governed by the principle similia similibus solvuntur, or "like dissolves like."[3] This means that substances with similar intermolecular forces are likely to be soluble in one another. The molecular structure of 3-Acetylthiophene-2-carboxylic acid allows for a variety of interactions.

-

Carboxylic Acid Group (-COOH): This is the most dominant functional group influencing solubility. It is highly polar and can act as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This functionality strongly favors solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF).

-

Acetyl Group (-C(O)CH₃): The carbonyl in the acetyl group is polar and can act as a hydrogen bond acceptor. This contributes to solubility in polar solvents.

-

Thiophene Ring: While the sulfur heteroatom introduces some polarity, the thiophene ring itself is largely aromatic and nonpolar. It will engage in van der Waals forces and potentially π-π stacking interactions. This part of the molecule favors solubility in less polar solvents like chlorinated hydrocarbons or aromatic solvents.

The overall solubility in a given solvent will be a balance of these competing interactions. The positive LogP value of 1.65 suggests that the molecule has a degree of lipophilicity, but the strong polar groups ensure it is not exclusively soluble in nonpolar solvents.[2]

Caption: Dominant intermolecular forces between ATC's functional groups and solvent classes.

Predicted Solubility Profile of ATC

While precise quantitative data is scarce in the literature, we can construct a reliable qualitative profile based on chemical principles and data from analogous compounds like 2-acetylthiophene, which is miscible with a wide range of polar organic solvents.[4][5] The presence of the carboxylic acid group in ATC will further enhance solubility in polar solvents, particularly those capable of hydrogen bonding.

Table 2: Predicted Qualitative Solubility of 3-Acetylthiophene-2-carboxylic Acid

| Solvent Class | Example Solvents | Dominant Interaction | Predicted Solubility | Rationale & Causality |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding | High | The carboxylic acid can both donate and accept H-bonds with the solvent's hydroxyl group, leading to strong solvation. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Dipole-Dipole, H-Bond Accepting | High to Moderate | Strong dipole moments and ability to accept H-bonds from the carboxylic acid lead to good solubility. Solvents like DMSO are excellent. |

| Ethers | THF, Diethyl Ether | Dipole-Dipole, H-Bond Accepting | Moderate | Ethers are moderate H-bond acceptors and have some polarity, allowing for solvation, but are less effective than protic solvents. |

| Halogenated | Dichloromethane (DCM), Chloroform | Dipole-Dipole | Low to Moderate | The moderate polarity can solvate the molecule to some extent, but the lack of H-bonding limits high solubility. |

| Aromatic | Toluene, Benzene | van der Waals, π-π Stacking | Low | The thiophene ring may interact favorably, but these nonpolar solvents cannot effectively solvate the highly polar carboxylic acid. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | van der Waals | Very Low / Insoluble | The large mismatch in polarity between the solute and solvent results in very poor solvation.[3] |

Experimental Protocol: The Shake-Flask Method for Solubility Determination

For any application requiring precise concentrations, experimental determination of solubility is essential. The isothermal shake-flask method is the gold standard for its reliability and simplicity.[6] It ensures that a true equilibrium between the dissolved and undissolved solid is achieved.

Principle

An excess amount of the solid solute (ATC) is agitated in the solvent of interest at a constant temperature for a prolonged period to ensure the solution becomes saturated. After equilibrium is reached, the solid and liquid phases are separated, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique.

Materials and Equipment

-

3-Acetylthiophene-2-carboxylic acid (solid)

-

Solvent of interest (analytical grade or higher)

-

Thermostatic orbital shaker or water bath

-

Scintillation vials or sealed flasks with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology

-

Preparation of Supersaturated Mixtures:

-

To several vials, add a precisely known volume of the chosen solvent (e.g., 5.0 mL).

-

Add an excess amount of ATC to each vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation was reached.[6]

-

Seal the vials tightly to prevent any solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in the thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixtures at a constant speed. The time required to reach equilibrium can vary but is typically between 24 and 72 hours. A preliminary kinetic study can determine the optimal time.

-

-

Phase Separation:

-

Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for at least 30 minutes to allow the excess solid to settle.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any microscopic undissolved particles. Causality Note: This step is critical as any particulate matter will falsely elevate the measured concentration.

-

-

Dilution and Quantification:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to bring its concentration into the linear range of the analytical instrument. A precise dilution factor is required.

-

Quantify the concentration of ATC in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve must be prepared using standard solutions of ATC with known concentrations.[6]

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Sources

- 1. 3-Acetylthiophene-2-carboxylic acid | C7H6O3S | CID 818927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-acetylthiophene-2-carboxylic acid | CAS#:13657-90-4 | Chemsrc [chemsrc.com]

- 3. chem.ws [chem.ws]

- 4. 2-Acetylthiophene | 88-15-3 [chemicalbook.com]

- 5. 2-Acetylthiophene CAS#: 88-15-3 [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 3-Acetylthiophene-2-carboxylic Acid for Researchers and Drug Development Professionals

An In-depth Exploration of a Key Heterocyclic Building Block: From Commercial Sourcing to Synthetic Applications and Quality Control

Introduction

3-Acetylthiophene-2-carboxylic acid (CAS No. 13657-90-4) is a bifunctional heterocyclic compound that has garnered significant interest within the realms of medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a thiophene ring substituted with both a reactive acetyl group and a versatile carboxylic acid moiety, renders it a valuable building block for the synthesis of complex molecular scaffolds.[2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of 3-Acetylthiophene-2-carboxylic acid, covering its commercial availability, key physicochemical properties, synthetic considerations, and critical analytical methodologies for quality assurance. Furthermore, it delves into its applications as a pivotal intermediate in the development of novel therapeutic agents.

Commercial Availability and Sourcing

The accessibility of high-purity starting materials is a cornerstone of successful research and development. 3-Acetylthiophene-2-carboxylic acid is available from a range of commercial suppliers, catering to needs from laboratory-scale research to bulk manufacturing. When sourcing this compound, it is crucial to consider purity, available quantities, and the supplier's ability to provide comprehensive analytical documentation, such as a Certificate of Analysis (CoA).

A selection of commercial suppliers for 3-Acetylthiophene-2-carboxylic acid is presented in Table 1. Researchers are advised to contact suppliers directly for the most current pricing and availability.

Table 1: Commercial Suppliers of 3-Acetylthiophene-2-carboxylic Acid (CAS: 13657-90-4)

| Supplier | Purity | Available Quantities | Notes |

| Arctom Scientific | Varies | Reagent to bulk sizes available | Catalog number BD-A445083.[3] |

| Career Henan Chemical Co. | 85.0-99.8% | 5 kg to 100 kg/week capacity | Offers intermediates for various applications.[4] |

| PubChem Vendors | Varies | Varies | PubChem provides a list of depositing suppliers.[1] |

| Guidechem | Varies | Varies | Lists various suppliers and related products. |

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Acetylthiophene-2-carboxylic acid is essential for its effective handling, reaction optimization, and analytical characterization. Key properties are summarized in Table 2.

Table 2: Physicochemical Properties of 3-Acetylthiophene-2-carboxylic Acid

| Property | Value | Source |

| Molecular Formula | C₇H₆O₃S | [1] |

| Molecular Weight | 170.19 g/mol | [1] |

| CAS Number | 13657-90-4 | [1] |

| Appearance | Solid (form may vary by supplier) | General knowledge |

| Melting Point | Not consistently reported | |

| Boiling Point | Not consistently reported | |

| Topological Polar Surface Area | 82.6 Ų | [1] |

| XLogP3 | 1.1 | [1] |

| InChIKey | QQVIOEXFJFFVID-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)C1=C(C(=O)O)SC=C1 | [1] |

Synthesis and Chemical Reactivity

The synthesis of substituted thiophenes is a well-established area of organic chemistry. While a definitive, optimized industrial synthesis for 3-Acetylthiophene-2-carboxylic acid is not widely published, its structure suggests plausible synthetic routes emanating from more common thiophene derivatives.

One potential synthetic pathway involves the selective functionalization of a pre-existing thiophene core. For instance, a plausible route could commence with the Friedel-Crafts acylation of a suitable thiophene precursor, followed by the introduction of the carboxylic acid group. A related patent describes the synthesis of 3-acetylthiophene from 3-bromothiophene via a Grignard reaction to form 3-ethylthiophene, which is then oxidized.[5] This highlights a potential strategy for accessing the 3-acetylthiophene scaffold.

The reactivity of 3-Acetylthiophene-2-carboxylic acid is dictated by its two functional groups. The carboxylic acid can undergo standard transformations such as esterification, amidation, and reduction. The acetyl group provides a handle for a variety of reactions, including nucleophilic addition, condensation, and oxidation/reduction. This dual functionality makes it a versatile synthon for building more complex molecules.[2]

Applications in Drug Discovery and Development

Thiophene-containing compounds are a cornerstone of modern medicinal chemistry, with numerous approved drugs incorporating this privileged scaffold.[6] The thiophene ring is often used as a bioisostere for a phenyl ring, offering modulated physicochemical and metabolic properties. 3-Acetylthiophene-2-carboxylic acid, with its dual functional handles, is an attractive starting material for the synthesis of novel drug candidates.

The potential applications of derivatives of 3-Acetylthiophene-2-carboxylic acid are broad and include, but are not limited to, the development of:

-

Kinase inhibitors

-

Anti-inflammatory agents

-

Antiviral compounds

-

Anticancer agents[2]

Quality Control and Analytical Methods

Ensuring the purity and identity of 3-Acetylthiophene-2-carboxylic acid is paramount for its use in research and drug development. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of 3-Acetylthiophene-2-carboxylic acid and for monitoring the progress of reactions in which it is a reactant or product. A reverse-phase HPLC method is generally suitable for this compound.

Experimental Protocol: HPLC-UV Analysis

-

Sample Preparation: Accurately weigh approximately 10 mg of the 3-Acetylthiophene-2-carboxylic acid sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., a mixture of acetonitrile and water) to achieve a concentration of approximately 1 mg/mL.

-

HPLC Conditions:

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[8]

-

Mobile Phase: A gradient of acetonitrile (A) and 0.1% phosphoric acid in water (B). A typical gradient might be:

-

0-2 min: 40% A

-

2-10 min: 40% to 70% A

-

10-12 min: 70% A

-

12-12.1 min: 70% to 40% A

-

12.1-15 min: 40% A[8]

-

-

Flow Rate: 1.0 mL/min.[8]

-

Column Temperature: 30°C.[8]

-

Detection Wavelength: 260 nm (or as determined by UV-Vis spectral analysis).[8]

-

Injection Volume: 10 µL.[8]

-

-

Data Analysis: The purity of the sample is determined by the relative area of the main peak. Impurities can be quantified against a reference standard.

Sources

- 1. 3-Acetylthiophene-2-carboxylic acid | C7H6O3S | CID 818927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 2-acetylthiophene-3-carboxylic Acid | 30006-04-3 [smolecule.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 3-acetylthiophene-2-carboxylic Acid, CasNo.13657-90-4 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 5. CN102690255B - Preparation method of 3-acetylthiophene - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction | MDPI [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Executive Summary: The Strategic Importance of a Versatile Thiophene Scaffold

An In-depth Technical Guide to 3-Acetylthiophene-2-carboxylic Acid: From Synthesis to Advanced Applications

3-Acetylthiophene-2-carboxylic acid is more than a mere chemical intermediate; it is a highly versatile scaffold that has garnered significant attention in medicinal chemistry and materials science.[1][2][3] Its unique substitution pattern, featuring adjacent acetyl and carboxylic acid groups on an electron-rich thiophene ring, provides a powerful platform for developing novel therapeutic agents and functional materials. The thiophene nucleus itself is a privileged pharmacophore, with numerous FDA-approved drugs incorporating this moiety.[2] This guide offers a comprehensive exploration of 3-acetylthiophene-2-carboxylic acid, delving into its strategic synthesis, definitive characterization, and diverse applications. We will examine the causality behind experimental choices, provide actionable protocols for its synthesis and analysis, and illuminate its potential as a building block for next-generation pharmaceuticals and organic electronics.

Section 1: The Molecular Core - Synthesis and Characterization

The utility of any chemical scaffold begins with its efficient synthesis and unambiguous structural verification. This section details the strategic approaches to synthesizing 3-acetylthiophene-2-carboxylic acid and the multi-technique methodology required for its definitive characterization.

Strategic Synthesis: Overcoming Regioselectivity Challenges

Direct Friedel-Crafts acylation, a common method for functionalizing thiophenes, predominantly yields the 2-substituted isomer due to the higher resonance stabilization of the intermediate carbocation at the α-positions.[1] Therefore, synthesizing the 3-acetyl derivative requires a more nuanced, multi-step approach, typically starting from a pre-functionalized thiophene.

A prevalent and effective laboratory-scale synthesis begins with 3-bromothiophene. This strategy leverages a Grignard coupling reaction to install an ethyl group, which is subsequently oxidized to the desired acetyl group.[4]

Caption: Synthetic pathway for 3-acetylthiophene from 3-bromothiophene.[4]

This route highlights a key principle in heterocyclic chemistry: leveraging existing substitution to direct the regiochemical outcome of subsequent transformations. While not a direct synthesis of the title compound, this illustrates the common industrial route to the 3-acetylthiophene precursor.[4]

Definitive Structural Elucidation: A Multi-Technique Approach

Confirming the precise structure of 3-acetylthiophene-2-carboxylic acid and its derivatives is critical. A combination of spectroscopic methods is essential for unambiguous characterization.[5]

Data Presentation: Spectroscopic and Physical Properties

| Property | Value / Observation | Source(s) |

| Molecular Formula | C₇H₆O₃S | [6] |

| Molecular Weight | 170.19 g/mol | [6] |

| IUPAC Name | 3-acetylthiophene-2-carboxylic acid | [6] |

| ¹H NMR (Predicted) | -CH₃ : ~2.6 ppm (singlet)Thiophene H4, H5 : ~7.2-7.8 ppm (doublets)-COOH : >10 ppm (broad singlet) | [7] |

| ¹³C NMR (Predicted) | -CH₃ : ~30 ppmThiophene C2, C3, C4, C5 : ~125-145 ppmC=O (acetyl) : >190 ppmC=O (acid) : ~170 ppm | [7] |

| IR Spectroscopy | O-H (acid) : ~2500-3300 cm⁻¹ (very broad)C=O (acid) : ~1710 cm⁻¹C=O (ketone) : ~1670-1680 cm⁻¹C=C (aromatic) : ~1500-1600 cm⁻¹ | [8] |

| Mass Spectrometry | Molecular Ion [M]⁺ : m/z = 170.00 | [6][9] |

Note: NMR chemical shifts are predictions based on related structures and can vary with solvent and concentration.

For absolute structural confirmation, particularly of novel derivatives, single-crystal X-ray crystallography is the gold standard, providing precise bond lengths and angles.[5]

Section 2: The Bioactive Engine - Medicinal Chemistry Applications

The 3-acetylthiophene-2-carboxylic acid core is a privileged scaffold in drug discovery, with derivatives exhibiting potent and diverse biological activities.[1][2][3][10]

Anticancer Activity: A Multi-Pronged Attack

Derivatives of 3-acetylthiophene-2-carboxylic acid have demonstrated significant potential in cancer therapy by modulating multiple oncological pathways.[1] They are noted for inducing apoptosis (programmed cell death) in various cancer cell lines, including breast, liver, and lung cancer models.[1]

One key mechanism is the inhibition of tubulin polymerization . By disrupting the formation of microtubules essential for the mitotic spindle, these compounds cause cell cycle arrest in the G2/M phase, preventing cell division and leading to apoptosis.[1] Studies have shown that these derivatives can inhibit tubulin polymerization by 73% to 86% at their half-maximal inhibitory concentrations (IC₅₀).[1]

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Potent Antitubercular Action: A New Weapon Against Resistance

A remarkable property of this scaffold is its potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] Significantly, derivatives maintain their efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This suggests a novel mechanism of action that bypasses common resistance pathways, making these compounds highly promising leads for a new class of antitubercular agents.[1] Minimum inhibitory concentration (MIC) values have been reported in the low micromolar range.[1]

Anti-inflammatory Effects: Dual Pathway Inhibition

Structurally related thiophene derivatives exhibit a sophisticated anti-inflammatory mechanism by dually inhibiting both the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) pathways.[1] This dual action provides a comprehensive suppression of key inflammatory mediators—prostaglandins and leukotrienes—potentially offering superior efficacy compared to selective COX-2 inhibitors.[1] In vitro studies show a dose-dependent decrease in prostaglandin E2 levels, with inhibitory concentrations ranging from 0.28 to 0.77 micromolar.[1]

Section 3: The Functional Frontier - Materials Science

Beyond its biomedical importance, the thiophene ring is a cornerstone of organic electronics. The electron-rich nature of the scaffold makes 3-acetylthiophene-2-carboxylic acid and its derivatives valuable building blocks for advanced functional materials.[2][11]

-

Organic Electronics : These compounds serve as precursors for polymers and small molecules used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics.[11] The functional groups allow for fine-tuning of electronic and optical properties.

-

Advanced Polymers : The carboxylic acid group provides a handle for polymerization, leading to materials like poly(2-thiophene-3-yl-malonic acid), a polythiophene with two carboxylic acids per repeating unit, which is soluble in aqueous base and exhibits semiconductor properties.[12]

Section 4: The Synthetic Playbook - Protocols and Methodologies

To facilitate further research, this section provides detailed, actionable protocols for the synthesis and analysis of thiophene derivatives.

Experimental Protocol: Directed Bromination of a Thiophene Core

Structural diversification is key to developing structure-activity relationships (SAR). Bromination of the thiophene ring provides a handle for subsequent cross-coupling reactions. Due to the deactivating nature of the acetyl and carboxyl groups, direct electrophilic bromination is challenging. A more effective method is directed ortho-metalation.[1]

Objective: To synthesize 4-bromo-2-acetylthiophene-3-carboxylic acid.

Materials:

-

2-acetylthiophene-3-carboxylic acid

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Bromine (Br₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 1 equivalent of 2-acetylthiophene-3-carboxylic acid in anhydrous THF.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Metalation: Slowly add 2.2 equivalents of LDA solution dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour at this temperature.

-

Bromination: Add 1.1 equivalents of bromine dropwise to the solution, ensuring the temperature does not rise significantly. Stir for an additional 2 hours at -78 °C.

-

Quenching: Slowly quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2).

-

Work-up: Allow the mixture to warm to room temperature. Transfer the solution to a separatory funnel and extract three times with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Analysis: Purify the product via column chromatography or recrystallization. Characterize the final product using NMR, IR, and MS to confirm its structure.

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Protocol for NMR Spectroscopic Analysis

Objective: To obtain high-quality ¹H and ¹³C NMR spectra for structural characterization.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 3-acetylthiophene-2-carboxylic acid derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5] Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[7]

-

Data Acquisition: Acquire the ¹H spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio. Subsequently, acquire the ¹³C spectrum. Other experiments like DEPT, COSY, and HMQC can be performed for more detailed structural information.

-

Data Processing: Process the raw data (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum.[7]

-

Calibration and Analysis: Calibrate the chemical shift scale using the residual solvent signal (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H) or an internal standard.[7] Integrate the ¹H signals and analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Conclusion and Future Outlook

3-Acetylthiophene-2-carboxylic acid stands out as a scaffold of significant strategic value. Its derivatives have demonstrated compelling, multi-faceted biological activities, particularly in the realms of oncology and infectious disease, with a notable ability to combat drug-resistant pathogens. The synthetic challenges associated with its regioselective functionalization are addressable through modern organic methodologies, opening avenues for extensive library generation. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel applications in polymer chemistry, and leveraging its unique electronic characteristics for the design of next-generation organic materials. The insights and protocols provided in this guide serve as a foundational resource for scientists dedicated to unlocking the full potential of this versatile molecular architecture.

References

A numbered list of all sources cited in this guide, with clickable links for verification.

- Smolecule. (n.d.). Buy 2-acetylthiophene-3-carboxylic Acid | 30006-04-3.

- Semantic Scholar. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES.

- National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- BenchChem. (2025). A Researcher's Guide to Confirming the Structure of 3-Acetylthiophene Derivatives.

- PubChem. (n.d.). 3-Acetylthiophene-2-carboxylic acid.

- BenchChem. (2025). Side reactions to avoid in the synthesis of 3-Acetylthiophene.

- Farmacia Journal. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES.

- National Institutes of Health. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.

- (n.d.).

- ChemicalBook. (n.d.). 3-Acetylthiophene(1468-83-3) 1H NMR spectrum.

- PubChemLite. (n.d.). 3-acetylthiophene-2-carboxylic acid (C7H6O3S).

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Thiophene Derivatives in Modern Drug Discovery.

- MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.

- (n.d.). The Versatility of Thiophene-2-carboxylic Acid in Organic Synthesis.

- ACS Publications. (1947). Acylation Studies in the Thiophene and Furan Series. VI. Direct Acylation with Carboxylic Acids and Phosphorus Pentoxide.

- (2026). Applications of Thiophene Derivatives: Focus on 3-Bromothiophene-2-carboxylic Acid.

- Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature.

- BenchChem. (2025). Application Notes and Protocols: 2-Acetylthiophene as a Precursor for Thiophene-2-carboxylic Acid.

- ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction.

- Google Patents. (n.d.). CN102690255B - Preparation method of 3-acetylthiophene.

- (n.d.).

- ResearchGate. (2025). Tetramer Crystal Structure of Thiophene-2-carboxylic Acid.

- BenchChem. (2025). A Comparative NMR Analysis of 2- and 3-Acetylthiophene.

- PubMed. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents.

- J&K Scientific. (n.d.). 2-Acetylthiophene | 88-15-3.

- Encyclopedia.pub. (2024). Biological Activities of Thiophenes.

- (2023).

- Semantic Scholar. (n.d.). SYNTHESIS OF THIOPHENE-2-CARBOXYLIC ACID N'-(3-ARYL/SUBSTITUTED ARYL/HETEROARYL-ACRYLOYL)-HYDRAZIDE DERIVATIVES AS ANTI-CANCER AGENTS.

- Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities.

- PubMed. (2023). Therapeutic Potential of Thiophene Compounds: A Mini-Review.

- Chemsrc. (n.d.). 3-acetylthiophene-2-carboxylic acid | CAS#:13657-90-4.

- UPCommons. (2010). Poly(2-thiophene-3-yl-malonic acid), a Polythiophene with Two Carboxylic Acids Per Repeating Unit.

Sources

- 1. Buy 2-acetylthiophene-3-carboxylic Acid | 30006-04-3 [smolecule.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. CN102690255B - Preparation method of 3-acetylthiophene - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Acetylthiophene-2-carboxylic acid | C7H6O3S | CID 818927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 9. PubChemLite - 3-acetylthiophene-2-carboxylic acid (C7H6O3S) [pubchemlite.lcsb.uni.lu]

- 10. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. upcommons.upc.edu [upcommons.upc.edu]

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Bioactive Scaffolds from 3-Acetylthiophene-2-carboxylic Acid

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 3-acetylthiophene-2-carboxylic acid. This versatile starting material possesses two key functional groups—a carboxylic acid and a methyl ketone—that serve as orthogonal handles for a diverse range of chemical transformations. We present detailed, field-proven protocols for the synthesis of three important classes of derivatives: N-substituted carboxamides, thiophene-pyrazole hybrids, and fused thieno[2,3-d]pyrimidines. Each protocol is accompanied by mechanistic insights, explanations for experimental choices, and characterization guidelines, empowering researchers to generate novel compound libraries with potential therapeutic applications.

Introduction: The Strategic Value of 3-Acetylthiophene-2-carboxylic Acid

3-Acetylthiophene-2-carboxylic acid is a bifunctional heterocyclic compound that represents an ideal starting point for the synthesis of diverse molecular architectures.[1] The thiophene ring is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of the benzene ring but with distinct electronic properties that can modulate pharmacological activity and metabolic stability. Derivatives of thiophene have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

The strategic value of this particular starting material lies in its vicinal acetyl and carboxylic acid groups. These functional groups can be selectively targeted to build molecular complexity through well-established and robust chemical reactions.

-

The Carboxylic Acid (C2 Position): Serves as a classic anchor for amide bond formation, allowing for the introduction of a vast array of side chains and building blocks through amide coupling, a cornerstone reaction in medicinal chemistry.[4]

-

The Acetyl Group (C3 Position): The methyl ketone is a versatile precursor for condensation reactions to form α,β-unsaturated systems (chalcones), which can be further cyclized to construct new heterocyclic rings like pyrazoles.[5][6]

-

Combined Reactivity: Both functional groups can be engaged in sequential or one-pot reactions to construct fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are bioisosteres of purines and are known to act as potent kinase inhibitors and anticancer agents.[3][7][8]

This guide will detail the synthetic pathways emanating from this key starting material, providing validated protocols to facilitate discovery and development programs.

Synthetic Workflow Overview

The following diagram illustrates the primary synthetic pathways described in this document, showcasing the transformation of 3-acetylthiophene-2-carboxylic acid into three distinct classes of derivatives.

Caption: Synthetic pathways from 3-acetylthiophene-2-carboxylic acid.

Pathway 1: Synthesis of N-Substituted 3-Acetylthiophene-2-carboxamides

Amide coupling is one of the most frequently utilized reactions in drug discovery for exploring structure-activity relationships (SAR). This protocol employs a carbodiimide-mediated coupling, which is highly efficient and tolerates a wide range of functional groups.

Scientific Rationale: The reaction proceeds via the activation of the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate.[9] This intermediate is susceptible to nucleophilic attack by the primary or secondary amine. However, the O-acylisourea can also rearrange to a stable N-acylurea byproduct. To prevent this side reaction and improve yields, an additive such as 1-hydroxybenzotriazole (HOBt) or hydroxybenzotriazole (DMAP) is often included. HOBt traps the O-acylisourea to form an active ester, which is less reactive but more stable, ensuring a clean and efficient reaction with the amine.[10]

Protocol 1: General Procedure for Amide Coupling

-

Reaction Setup: To a solution of 3-acetylthiophene-2-carboxylic acid (1.0 eq.) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.2 M), add EDC (1.2 eq.), HOBt (1.2 eq.), and a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).

-

Activation: Stir the mixture at room temperature for 20-30 minutes to allow for the complete activation of the carboxylic acid.

-

Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (typically using a gradient of ethyl acetate in hexanes) or recrystallization to yield the desired amide derivative.

Data Presentation: Representative Amide Derivatives

| Entry | Amine | Base/Solvent | Time (h) | Yield (%) | Reference Method |

| 1 | Aniline | DIPEA / DCM | 16 | 85 | [10] |

| 2 | Benzylamine | DIPEA / DCM | 18 | 91 | [10] |

| 3 | Morpholine | DIPEA / DMF | 12 | 88 | [4] |

| 4 | 5-Amino-3-methyl-1H-pyrazole | DIPEA / DMF | 24 | 68 | [11] |

Pathway 2: Synthesis of Thiophene-Pyrazole Hybrids

This two-step pathway leverages the reactivity of the acetyl group to first construct a chalcone intermediate, which is then cyclized to form a pyrazole ring. Pyrazole-containing compounds are known for a wide range of pharmacological activities.[5][12]

Caption: Workflow for thiophene-pyrazole synthesis.

Protocol 2A: Claisen-Schmidt Condensation to form Chalcones

Scientific Rationale: The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone and an aldehyde to form an α,β-unsaturated ketone (chalcone).[6] The base (e.g., NaOH) deprotonates the α-carbon of the acetyl group, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to yield the thermodynamically stable conjugated chalcone system.

-

Reaction Setup: Dissolve 3-acetylthiophene-2-carboxylic acid (1.0 eq.) and the desired aromatic aldehyde (1.1 eq.) in ethanol.

-

Base Addition: To this stirring solution, add an aqueous solution of NaOH (e.g., 20% w/v) dropwise at room temperature.

-

Reaction Monitoring: Stir the mixture vigorously for 4-8 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.

-

Work-up: Pour the reaction mixture into crushed ice and acidify with dilute HCl to a pH of ~4-5.

-

Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry. The crude chalcone can be purified by recrystallization from ethanol.

Protocol 2B: Pyrazole Formation via Cyclization

Scientific Rationale: The chalcone intermediate, containing a 1,3-dicarbonyl equivalent (the α,β-unsaturated ketone), readily undergoes cyclocondensation with hydrazine.[5] The reaction proceeds via nucleophilic attack of one nitrogen of the hydrazine at the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. Acetic acid is used as a catalyst.

-

Reaction Setup: Suspend the thiophene chalcone intermediate (1.0 eq.) in ethanol.

-

Reagent Addition: Add hydrazine hydrate (2.0-3.0 eq.) followed by a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Heat the mixture to reflux for 6-12 hours, monitoring by TLC until the chalcone is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into cold water.

-

Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure thiophene-pyrazole hybrid.

Pathway 3: Synthesis of Fused Thieno[2,3-d]pyrimidin-4-ones

Thieno[2,3-d]pyrimidines are of significant interest due to their structural similarity to purine nucleobases and their associated biological activities, particularly as anticancer agents.[3][7] This protocol outlines a robust method to construct the fused pyrimidine ring.

Scientific Rationale: This synthesis involves the initial formation of a reactive enaminone intermediate from the acetyl group. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as both a reagent and solvent, reacting with the active methyl group to form a dimethylaminovinyl ketone (enaminone). This intermediate is then cyclized with a suitable nitrogen-containing binucleophile, such as guanidine. The guanidine attacks the enaminone, leading to intramolecular cyclization and elimination of dimethylamine and methanol to form the stable, fused aromatic thieno[2,3-d]pyrimidine ring system.[13]

Protocol 3: Multi-step Synthesis of Thieno[2,3-d]pyrimidin-4-ones

-

Enaminone Formation (Step A):

-

To 3-acetylthiophene-2-carboxylic acid (1.0 eq.), add DMF-DMA (5.0 eq.).

-

Heat the mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor by TLC for the disappearance of the starting material.

-

Cool the reaction and remove the excess DMF-DMA under high vacuum to obtain the crude enaminone intermediate, which is often used directly in the next step.

-

-

Cyclization (Step B):

-

Dissolve the crude enaminone intermediate in ethanol.

-

Add guanidine hydrochloride (1.5 eq.) and a strong base such as sodium ethoxide (2.0 eq.).

-

Heat the mixture to reflux for 8-16 hours.

-

Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture and neutralize with glacial acetic acid.

-

Remove the solvent under reduced pressure.

-

Add water to the residue, and collect the precipitated solid by filtration.

-

Wash the solid with water and then a small amount of cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent like DMF/water or ethanol to yield the pure thieno[2,3-d]pyrimidin-4-one derivative.

-

Troubleshooting and Key Considerations

-

Amide Coupling: If the reaction is sluggish, ensure all reagents and solvents are anhydrous. For sterically hindered amines or acids, switching to a more potent coupling reagent like HATU may be beneficial.[4] The formation of N-acylurea byproduct indicates insufficient HOBt or premature decomposition of the active intermediate.

-